2-Carboxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolite

Research has identified 2-carboxybenzaldehyde as a metabolite of two processes:

- Biodegradation of fluoranthene: Certain bacterial strains, including Pasteurella sp. and Mycobacterium sp., can biodegrade fluoranthene, a polycyclic aromatic hydrocarbon, into 2-carboxybenzaldehyde as one of the breakdown products [].

- Ampicillin phthalidyl ester: This antibiotic prodrug is broken down in the body, with 2-carboxybenzaldehyde being one of the resulting metabolites [].

Synthetic precursor

2-Carboxybenzaldehyde can be used as a building block in the synthesis of various organic compounds. For example, it has been employed in the synthesis of N-substituted isoindolinones, a class of heterocyclic compounds with potential biological activities [].

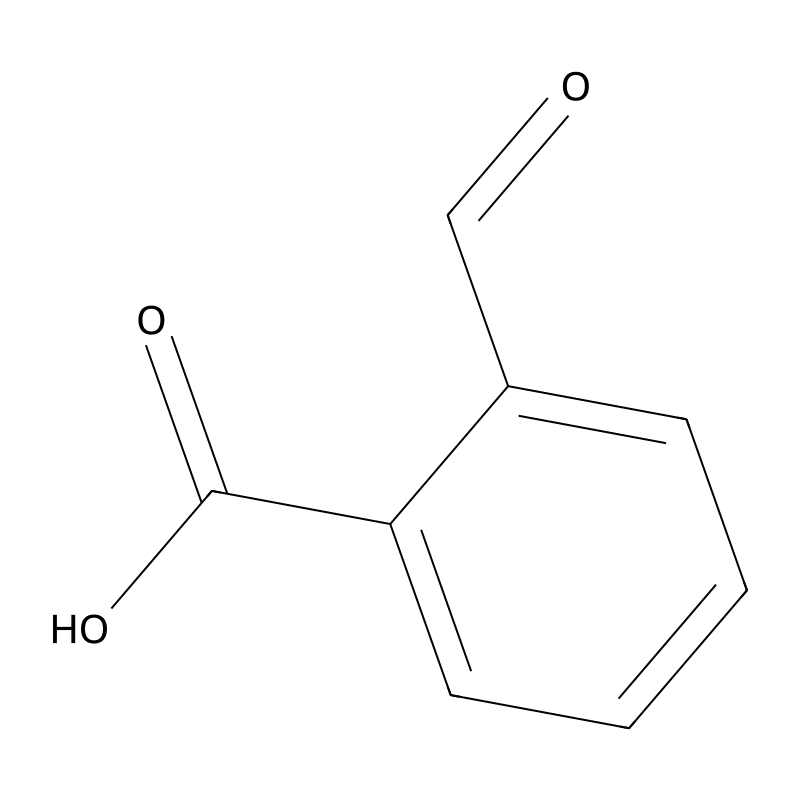

2-Carboxybenzaldehyde, also known as o-carboxybenzaldehyde, is an aromatic compound with the chemical formula C₈H₆O₃ and a molecular weight of 150.13 g/mol. It consists of a benzene ring with a carboxylic acid group (-COOH) and an aldehyde group (-CHO) attached to adjacent carbon atoms. This compound is classified under the category of carboxylic acids and aldehydes and is notable for its unique structural properties that facilitate various

2-Carboxybenzaldehyde exhibits notable biological activities. It has been identified as a metabolite in the biodegradation of luoranthene by specific bacterial strains, including Pasteurella sp. and Mycobacterium sp. . This suggests potential applications in bioremediation processes. Additionally, its structural properties may allow it to interact with biological systems, although specific pharmacological activities require further investigation.

Various methods have been developed for synthesizing 2-carboxybenzaldehyde:

- Bromination and Hydrolysis: One common method involves the bromination of phenol followed by hydrolysis. This process allows for the introduction of the carboxyl group while maintaining the aldehyde functionality .

- Phthalide Method: Another method includes dissolving phthalide in chlorobenzene or toluene and subjecting it to specific reaction conditions to yield 2-carboxybenzaldehyde .

- Direct Functionalization: Recent studies have explored direct functionalization techniques that offer more efficient pathways for synthesis.

2-Carboxybenzaldehyde has various applications across different fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Bioremediation: As a metabolite involved in biodegradation processes, it has potential applications in environmental cleanup strategies.

- Research Tool: Its unique properties make it valuable for studying reaction mechanisms and biological interactions.

Interaction studies involving 2-carboxybenzaldehyde focus on its role as a substrate or product in enzymatic reactions. Its conversion into other compounds by microbial strains highlights its significance in metabolic pathways. Further research is needed to elucidate its interactions at the molecular level, particularly regarding its potential effects on cellular processes.

Several compounds share structural similarities with 2-carboxybenzaldehyde, each exhibiting unique characteristics:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Benzaldehyde | Aldehyde | Simpler structure; lacks carboxyl group |

| Salicylic Acid | Hydroxybenzoic acid | Contains hydroxyl group; used in pain relief |

| 4-Carboxybenzaldehyde | Carboxylated derivative | Different positioning of functional groups |

| Vanillin | Aldehyde | Known flavoring agent; contains methoxy group |

2-Carboxybenzaldehyde is unique due to its dual functional groups (carboxyl and aldehyde) on adjacent carbons, allowing for specific reactivity patterns not seen in some of these similar compounds. This structural arrangement enhances its utility in organic synthesis and biological applications compared to its analogs.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant